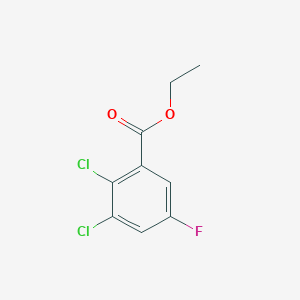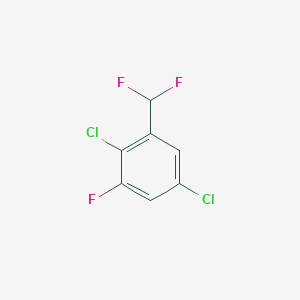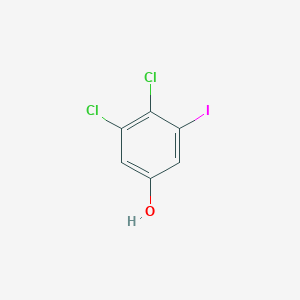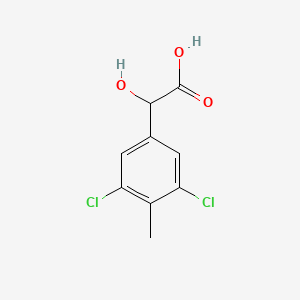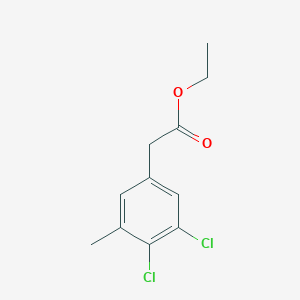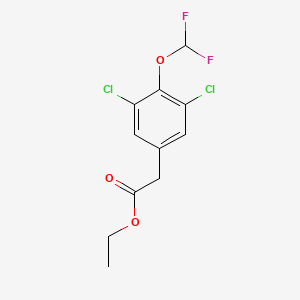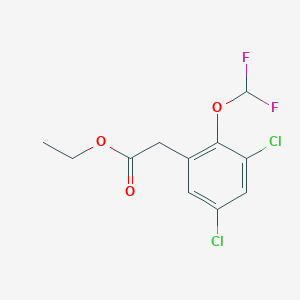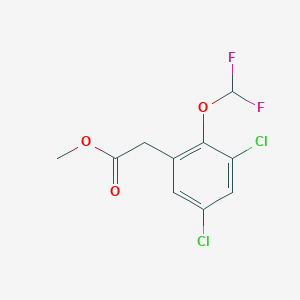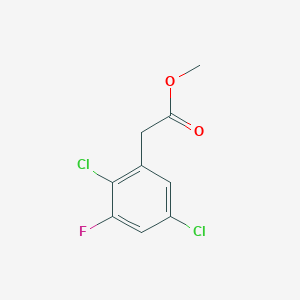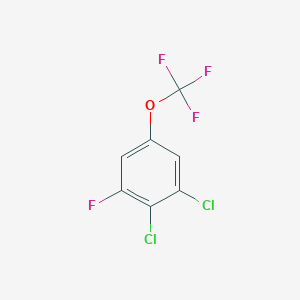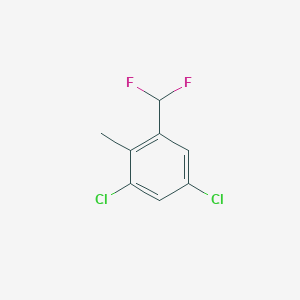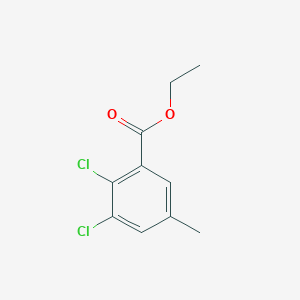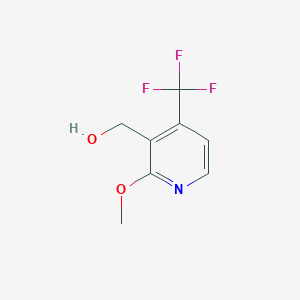
2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol
Overview
Description
Trifluoromethylpyridines (TFMPs) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
TFMP derivatives are characterised by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
TFMP derivatives are characterised by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Photoreactions in Methanol
Photo-methoxylation Promotion : A study demonstrated that the rate of photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanol is enhanced by 4-substituted pyridines, suggesting a role for these compounds in photoreactions (Sugimori et al., 1983).
Atmosphere-Dependent Photoreactions : Research found that the UV-irradiation of methyl 4-pyridinecarboxylate in methanol under different atmospheres leads to distinct methoxylation patterns, highlighting the influence of atmospheric conditions on such reactions (Sugiyama et al., 1982).
Methanolysis of Esters : A study on 2-acyl-4-aminopyridines revealed their use as catalysts for the methanolysis of esters, showcasing a potential application in catalytic processes (Sammakia & Hurley, 2000).
Chemical Synthesis
Synthesis of Pyrrolin-2-ones : A reaction involving N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol was used to produce 5-methoxylated 3-pyrrolin-2-ones, useful in the synthesis of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Ionic Oligomerization in Methanol : Research on the oligomerization of N-methyl-2-ethynylpyridinium (trifluoromethyl)sulfonate in methanol and pyridine at room temperature explored its potential in the creation of linear zwitterionic polyacetylene oligomers (Balogh & Blumstein, 1995).
Catalysis and Reactions
Catalysis in Insecticide Decomposition : An ortho-palladated complex was studied for its efficiency in catalyzing the methanolysis of P=S pesticides, showcasing the potential of such complexes in environmental applications (Lu et al., 2005).
Cationic Polymerization Initiated by Visible Light : The living cationic polymerization of 4-methoxystyrene initiated by visible light using pyrylium tetrafluoroborate and methanol was studied, indicating a method for controlling molecular weight and dispersity in polymerization processes (Perkowski et al., 2015).
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine structure have been associated with superior pest control properties , suggesting potential targets within the nervous system of pests.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol may interact with its targets through bond formation or disruption.
Result of Action
Similar compounds have been associated with pest control , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group and pyridine ring structure contribute to its reactivity and interaction with biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it may impact cell signaling pathways, altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in metabolic pathways and gene expression . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, highlighting the importance of monitoring its stability in experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s presence can alter the balance of metabolic reactions, leading to changes in the production and utilization of metabolites . These interactions highlight the compound’s role in regulating metabolic processes and its potential as a metabolic modulator.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . Understanding the mechanisms of transport and distribution is crucial for determining the compound’s bioavailability and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall impact on cellular processes
properties
IUPAC Name |
[2-methoxy-4-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)6(2-3-12-7)8(9,10)11/h2-3,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPCFHLNQGUJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



